1-Octyn-3-one
Overview
Description
1-Octyn-3-one, also known as 1-octen-3-one, is an organic compound with the molecular formula C8H12O. It is a ketone with an alkyne functional group, characterized by a strong, metallic, and mushroom-like odor. This compound is notable for its presence in various natural sources, including fungi and certain plants, and is often associated with the characteristic smell of metals and blood when they come into contact with skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octyn-3-one can be synthesized through several methods. One common approach involves the asymmetric reduction of α,β-acetylenic ketones using B-3-pinanyl-9-borabicyclo[3.3.1]nonane. This method involves the following steps :
- A 2-L round-bottomed flask is equipped with a septum-capped sidearm, magnetic stirring bar, reflux condenser, and stopcock adapter connected to a mercury bubbler. The apparatus is flame-dried while being flushed with nitrogen.
- The flask is charged with a 0.5 M tetrahydrofuran (THF) solution of 9-borabicyclo[3.3.1]nonane (9-BBN) and α-pinene. The solution is refluxed for 4 hours, and then the excess α-pinene and THF are removed by vacuum.
- The flask is cooled to 0°C, and this compound is added. The reaction is allowed to warm to room temperature and monitored by gas chromatography. The reduction typically completes in 8 hours.
- Excess 9-BBN is destroyed by adding freshly distilled propionaldehyde, followed by oxidation with hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Octyn-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound typically yields 1-octyn-3-ol, an alcohol derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 1-octyn-3-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Octyn-3-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as an antimicrobial agent and its role in biological signaling.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor and in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-octyn-3-one involves its interaction with various molecular targets and pathways:
Oxylipin Pathway: It is involved in the oxylipin metabolic cycle, where it acts as a messenger molecule, inducing defense responses in plants and algae.
Enzyme Interaction: It can be hydrolyzed by specific enzymes, such as lipoxygenases and hydroperoxide lyases, leading to the formation of other bioactive compounds.
Comparison with Similar Compounds
1-Octyn-3-one can be compared with other similar compounds, such as:
1-Octen-3-ol: The alcohol analog of this compound, known for its role as an odorant and its use by mosquitoes as an odor cue.
Methyl Vinyl Ketone: Another enone with similar reactivity but different applications.
1-Octene: The alkene analog, which lacks the ketone functional group but shares similar structural features
This compound stands out due to its unique combination of an alkyne and ketone functional group, contributing to its distinctive chemical properties and applications.
Properties
IUPAC Name |
oct-1-yn-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h2H,3,5-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWBNCGEFFHTNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456046 | |
Record name | 1-Octyn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27593-19-7 | |
Record name | 1-Octyn-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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